molecular formula C20H16BrN5O3S B2431353 2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide CAS No. 1223983-61-6

2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide

Cat. No. B2431353
CAS RN: 1223983-61-6
M. Wt: 486.34
InChI Key: UXNQXTCXMGOJLH-UHFFFAOYSA-N
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Description

The compound “2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide” is a derivative of 1,2,4-triazole . These derivatives have been reported to show promising anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis of similar compounds involves the reaction of alkynes, TMSN3, and ethers by copper catalysis .

Scientific Research Applications

These applications highlight the versatility of CHEMBL4553580 and underscore its potential impact across diverse scientific domains. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its mechanisms of action . If you need further details or have other inquiries, feel free to ask!

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, the future direction in this field could involve the design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3S/c1-29-16-8-4-14(5-9-16)22-17(27)12-30-20-24-23-18-19(28)25(10-11-26(18)20)15-6-2-13(21)3-7-15/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQXTCXMGOJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

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